molecular formula C11H13Cl2NO2 B13972126 3,4-Dichlorophenyl diethylcarbamate CAS No. 204930-39-2

3,4-Dichlorophenyl diethylcarbamate

Cat. No.: B13972126
CAS No.: 204930-39-2
M. Wt: 262.13 g/mol
InChI Key: BPVDKXNRENDACC-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl diethylcarbamate: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.13 g/mol . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a diethylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorophenyl diethylcarbamate typically involves the reaction of 3,4-dichloroaniline with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenyl diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichlorophenyl diethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and herbicides

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl diethylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Properties

CAS No.

204930-39-2

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

(3,4-dichlorophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-14(4-2)11(15)16-8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3

InChI Key

BPVDKXNRENDACC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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